L-Cysteine, N-acetyl-S-(3-bromophenyl)-

Description

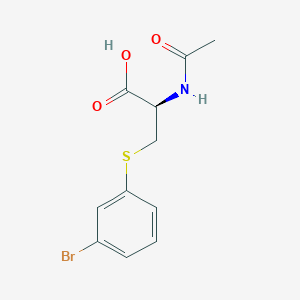

Structure

2D Structure

3D Structure

Properties

CAS No. |

113276-93-0 |

|---|---|

Molecular Formula |

C11H12BrNO3S |

Molecular Weight |

318.19 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-(3-bromophenyl)sulfanylpropanoic acid |

InChI |

InChI=1S/C11H12BrNO3S/c1-7(14)13-10(11(15)16)6-17-9-4-2-3-8(12)5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 |

InChI Key |

OBKMKYALNXDNBZ-JTQLQIEISA-N |

SMILES |

CC(=O)NC(CSC1=CC(=CC=C1)Br)C(=O)O |

Isomeric SMILES |

CC(=O)N[C@@H](CSC1=CC(=CC=C1)Br)C(=O)O |

Canonical SMILES |

CC(=O)NC(CSC1=CC(=CC=C1)Br)C(=O)O |

Synonyms |

M-BPMA meta-bromophenylmercapturic acid S-(3-bromophenyl)mercapturic acid |

Origin of Product |

United States |

Synthesis and Biosynthesis Pathways of N Acetyl S 3 Bromophenyl L Cysteine

Chemical Synthesis Approaches for Analogous N-Acetyl-S-Aryl-L-Cysteine Compounds

The synthesis of N-acetyl-S-aryl-L-cysteine compounds, structurally similar to N-acetyl-S-(3-bromophenyl)-L-cysteine, can be achieved through various chemical methods. These approaches are broadly categorized into direct conjugation and multi-step synthetic routes.

Direct Conjugation Methods Utilizing N-Acetyl-L-Cysteine

Direct conjugation represents a straightforward approach to forming the thioether bond in N-acetyl-S-aryl-L-cysteine derivatives. This typically involves the reaction of N-acetyl-L-cysteine (NAC) with an activated aryl compound. One common method is the Michael addition, where the thiol group of NAC adds to an activated Michael acceptor. For instance, reactions between NAC and various naphthoquinones have been shown to yield the corresponding N-acetyl-S-aryl-L-cysteine adducts. mdpi.com The reaction conditions, such as the choice of solvent, can be tuned to optimize the yield and purity of the product. mdpi.com

Another direct approach involves the reaction of NAC with aryl isocyanates. This method has been successfully employed to synthesize a variety of N-acetyl-S-(arylcarbamoyl)cysteine analogs. nih.gov The reaction is typically a one-step process with yields varying based on the specific isocyanate used. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Reference |

| N-Acetyl-L-cysteine | Naphthoquinones | N-acetyl-S-(naphthoquinonyl)-L-cysteine | mdpi.com |

| N-Acetyl-L-cysteine | Aryl isocyanates | N-acetyl-S-(arylcarbamoyl)cysteine | nih.gov |

Multi-Step Synthetic Routes and Derivatization Strategies

More complex N-acetyl-S-aryl-L-cysteine analogs often require multi-step synthetic strategies. These routes offer greater control over the final structure and allow for the introduction of diverse functional groups. For example, the synthesis of certain derivatives may involve the initial preparation of anilides, esters, or amides of N-acetylcysteine, which are then further modified. nih.gov

One strategy involves the acylation of L-cystine, followed by a reduction step to yield N-acetylcysteine. This intermediate can then be subjected to further reactions to introduce the desired aryl group. mdpi.com Another approach utilizes N-acylbenzotriazoles as effective acylation agents to form a peptide bond with L-cysteine, which can be an alternative to more complex multi-stage processes. mdpi.comresearchgate.net The synthesis of N-aryl maleimides, which can then react with cysteine residues, also represents a multi-step approach to creating stable cysteine-linked conjugates. researchgate.net

Endogenous Biosynthesis through the Mercapturic Acid Pathway

The formation of N-acetyl-S-(3-bromophenyl)-L-cysteine in biological systems is a classic example of the mercapturic acid pathway, a critical route for the detoxification of electrophilic compounds. This pathway was first elucidated in the late 19th century through studies on the metabolism of bromobenzene and chlorobenzene in dogs. tandfonline.comissx.org

Initial Biotransformations of Brominated Aromatic Precursors

The biosynthesis of N-acetyl-S-(3-bromophenyl)-L-cysteine begins with the metabolic activation of a brominated aromatic precursor, such as bromobenzene. This initial step is crucial as it generates a reactive electrophile that can then be detoxified by the mercapturic acid pathway.

The metabolism of bromobenzene in the liver leads to the formation of reactive epoxide intermediates, specifically bromobenzene-2,3-oxide and bromobenzene-3,4-oxide. nih.govnih.govumich.edu These epoxides are highly electrophilic and can covalently bind to cellular macromolecules, which is a key mechanism of their toxicity. nih.gov The formation of these epoxides is an obligatory step in the pathway leading to the corresponding mercapturic acids. The isolation of bromobenzene 2,3-dihydrodiol, a metabolite of bromobenzene, provides strong evidence for the formation of its precursor, bromobenzene-2,3-oxide. nih.gov Similarly, the identification of premercapturic acids derived from bromobenzene-3,4-oxide confirms its role as a discrete metabolite. nih.gov

The enzymatic machinery responsible for the initial oxidation of bromobenzene to its epoxide intermediates is the cytochrome P450 (CYP) monooxygenase system. umich.edunih.gov Different isoforms of CYP enzymes can exhibit varying selectivity for the position of epoxidation on the aromatic ring. For example, pretreatment of animals with phenobarbital can increase the formation of both bromobenzene-2,3-epoxide and bromobenzene-3,4-epoxide, whereas inducers like 3-methylcholanthrene selectively increase the formation of the 2,3-epoxide. umich.edu This differential induction indicates that distinct forms of cytochrome P450 are responsible for the formation of o-bromophenol (from the 2,3-epoxide) and p-bromophenol (from the 3,4-epoxide). umich.edu

| Enzyme System | Precursor | Key Intermediate | Research Finding | Reference |

| Cytochrome P450 | Bromobenzene | Bromobenzene-2,3-oxide | Formation of o-bromophenol proceeds via this epoxide. | nih.govumich.edu |

| Cytochrome P450 | Bromobenzene | Bromobenzene-3,4-oxide | Formation of p-bromophenol proceeds via this epoxide. | nih.govumich.edu |

Glutathione (B108866) S-Conjugation as a Central Detoxification Mechanism

The biosynthesis of N-acetyl-S-(3-bromophenyl)-L-cysteine is a multi-step enzymatic process known as the mercapturic acid pathway. This pathway is a major route for the biotransformation and detoxification of a wide range of electrophilic xenobiotics, including aromatic compounds like bromobenzene. tandfonline.comnih.gov The initial and critical step in this pathway is the conjugation of the electrophilic compound with the endogenous tripeptide, glutathione (GSH). tandfonline.commdpi.com This process renders the xenobiotic more water-soluble, facilitating its eventual excretion from the body. mdpi.comencyclopedia.pub

Glutathione S-Transferase (GST)-Catalyzed Thioether Formation

The formation of a thioether bond between an electrophilic xenobiotic and the sulfhydryl group of glutathione is predominantly catalyzed by a superfamily of enzymes known as Glutathione S-Transferases (GSTs). tandfonline.comnih.gov These enzymes play a crucial role in cellular detoxification by accelerating the conjugation reaction. nih.gov GSTs bind both the electrophilic substrate and glutathione, lowering the pKa of the glutathione's sulfhydryl group to form the more reactive thiolate anion (GS-), which then readily attacks the electrophilic center of the xenobiotic. nih.govnih.gov This catalyzed reaction is significantly faster than the non-enzymatic reaction. encyclopedia.pubnih.gov The formation of the glutathione S-conjugate is the first step in committing the xenobiotic to the mercapturic acid pathway. nih.govresearchgate.net

Formation of Specific Glutathione S-Conjugates with Brominated Moieties

In the context of N-acetyl-S-(3-bromophenyl)-L-cysteine, the precursor is typically a brominated aromatic compound such as bromobenzene. Bromobenzene itself is not sufficiently electrophilic to react with glutathione. It first undergoes metabolic activation, often by cytochrome P450 enzymes, to form reactive electrophilic intermediates, such as bromobenzene-2,3-oxide or bromobenzene-3,4-oxide. tandfonline.comtandfonline.com These epoxides are then susceptible to nucleophilic attack by the glutathione thiolate, a reaction catalyzed by GSTs. nih.gov This results in the formation of S-(bromophenyl)glutathione conjugates. tandfonline.com Specifically, the reaction of bromobenzene-2,3-oxide with glutathione can lead to the formation of the precursor for S-(3-bromophenyl)mercapturic acid. tandfonline.com The regioselectivity of this enzymatic conjugation is a key determinant of the final structure of the mercapturic acid.

Sequential Processing of Glutathione S-Conjugates to Cysteine S-Conjugates

Following their formation, primarily in the liver, the glutathione S-conjugates are too large to be readily excreted by the kidneys and must undergo further processing. nih.gov This involves the sequential cleavage of two of the three amino acids from the glutathione molecule, ultimately yielding a cysteine S-conjugate. tandfonline.comnih.gov This processing occurs extracellularly, often involving transport of the glutathione conjugate out of the cell where it was formed. nih.gov

Gamma-Glutamyltransferase (GGT) Activity and Subsequent Gamma-Glutamyl Cleavage

The first step in the breakdown of the glutathione S-conjugate is catalyzed by the membrane-bound enzyme, Gamma-Glutamyltransferase (GGT). frontiersin.orgnih.gov GGT is located on the outer surface of the plasma membrane of many cells, particularly those in the bile duct, kidneys, and pancreas. nih.govwikipedia.org This enzyme recognizes the γ-glutamyl bond of the glutathione conjugate and cleaves it, transferring the gamma-glutamyl moiety to an acceptor molecule, which can be an amino acid, a peptide, or water. nih.govwikipedia.org The product of this reaction is the corresponding L-cysteinylglycine S-conjugate. nih.govnih.gov This step is essential for the further metabolism of the conjugate. frontiersin.org

Dipeptidase-Mediated Hydrolysis to L-Cysteine S-Conjugates

The resulting L-cysteinylglycine S-conjugate is then acted upon by various cell-surface dipeptidases, such as aminopeptidase N or cysteinylglycine dipeptidase. tandfonline.comnih.govtaylorandfrancis.com These enzymes hydrolyze the peptide bond between the cysteine and glycine (B1666218) residues, releasing glycine. nih.govtaylorandfrancis.com This hydrolysis yields the L-cysteine S-conjugate, in this case, S-(3-bromophenyl)-L-cysteine. tandfonline.comnih.gov This cysteine conjugate can then be transported back into the cell for the final step of the pathway. nih.gov

Terminal N-Acetylation Step to Form the Mercapturic Acid

The final step in the biosynthesis of N-acetyl-S-(3-bromophenyl)-L-cysteine occurs within the cell, typically in the kidney or liver. nih.gov The S-(3-bromophenyl)-L-cysteine conjugate undergoes N-acetylation, a reaction that attaches an acetyl group to the free amino group of the cysteine residue. tandfonline.comportlandpress.com This reaction is catalyzed by cytosolic N-acetyltransferases, specifically cysteine S-conjugate N-acetyltransferase (NAT8). nih.govresearchgate.net The addition of the acetyl group forms the final product, N-acetyl-S-(3-bromophenyl)-L-cysteine, which is commonly known as a mercapturic acid. tandfonline.comnih.gov This final modification further increases the water solubility of the compound, marking it for efficient elimination from the body, primarily through urine. tandfonline.com

Table of Biosynthetic Pathway Enzymes

| Step | Enzyme | Substrate | Product |

|---|---|---|---|

| Thioether Formation | Glutathione S-Transferase (GST) | Bromobenzene epoxide + Glutathione | S-(bromophenyl)glutathione |

| Gamma-Glutamyl Cleavage | Gamma-Glutamyltransferase (GGT) | S-(bromophenyl)glutathione | S-(bromophenyl)-L-cysteinylglycine |

| Dipeptide Hydrolysis | Dipeptidase | S-(bromophenyl)-L-cysteinylglycine | S-(3-bromophenyl)-L-cysteine |

Table of Mentioned Compounds

| Compound Name |

|---|

| L-Cysteine, N-acetyl-S-(3-bromophenyl)- |

| Glutathione |

| Bromobenzene |

| Bromobenzene-2,3-oxide |

| Bromobenzene-3,4-oxide |

| S-(bromophenyl)glutathione |

| S-(bromophenyl)-L-cysteinylglycine |

| S-(3-bromophenyl)-L-cysteine |

| N-acetyl-S-(naphthalen-1-yl)cysteine |

| N-acetyl-S-(2-hydroxy-1,2-dihydronaphthalen-1-yl)-l-cysteine |

| S-(4-bromophenyl)mercapturic acid |

| (2,5-dihydroxyphenyl)mercapturic acid |

| 2-bromo-1,4-benzoquinone |

| 1,4-benzoquinone |

| S-butyl glutathione |

| S-butyl cysteine |

| (hydroxybutyl)mercapturic acid |

| o-bromophenylmercapturic acid |

| m-bromophenylmercapturic acid |

| p-bromophenylmercapturic acid |

| Glycine |

| Acetic Acid |

Cysteine S-Conjugate N-Acetyltransferase (NAT) Catalysis and Acetyl-CoA Utilization

The ultimate step in the biosynthesis of N-Acetyl-S-(3-bromophenyl)-L-cysteine is catalyzed by the enzyme Cysteine S-conjugate N-acetyltransferase (NAT), also known as N-acetyltransferase 8 (NAT8). tandfonline.comresearchgate.netnih.gov This enzyme belongs to the family of transferases and is responsible for the N-acetylation of S-substituted L-cysteine conjugates. wikipedia.orgtaylorandfrancis.com The reaction involves the transfer of an acetyl group from the cofactor Acetyl-Coenzyme A (Acetyl-CoA) to the free amino group of the cysteine conjugate precursor, S-(3-bromophenyl)-L-cysteine. tandfonline.comwikipedia.org

Acetyl-CoA is a central molecule in metabolism, participating in numerous biochemical reactions, including the synthesis of fatty acids and the citric acid cycle. wikipedia.org In the context of the mercapturic acid pathway, it serves as the essential donor of the acetyl moiety, which increases the polarity and water solubility of the final product, facilitating its elimination from the body. tandfonline.comwikipedia.org The enzymatic activity of NAT is crucial for this detoxification process. researchgate.netnih.gov Studies on rat kidney microsomes have shown that the efficiency of catalysis by this enzyme can vary depending on the lipophilicity of the substituent on the sulfur atom of the cysteine conjugate. nih.gov

Reaction Overview:

| Enzyme | Substrate 1 | Substrate 2 | Product 1 | Product 2 |

| Cysteine S-conjugate N-acetyltransferase (NAT) | S-(3-bromophenyl)-L-cysteine | Acetyl-CoA | N-Acetyl-S-(3-bromophenyl)-L-cysteine | Coenzyme A (CoA) |

Formation of N-Acetyl-S-(3-bromophenyl)-L-Cysteine as the Final Product

The N-acetylation of S-(3-bromophenyl)-L-cysteine represents the terminal reaction in the mercapturic acid pathway, yielding N-Acetyl-S-(3-bromophenyl)-L-cysteine. tandfonline.comnih.gov This pathway is a major route for the biotransformation and detoxification of a wide range of electrophilic xenobiotics and their metabolites. tandfonline.comnih.govwikipedia.org

Mercapturic Acid Pathway for Bromobenzene:

| Step | Precursor | Enzyme(s) | Product |

| 1 | Bromobenzene Metabolite + Glutathione | Glutathione S-Transferase (GST) | S-(bromophenyl)glutathione |

| 2 | S-(bromophenyl)glutathione | γ-Glutamyltransferase | S-(bromophenyl)cysteinylglycine |

| 3 | S-(bromophenyl)cysteinylglycine | Dipeptidase | S-(3-bromophenyl)-L-cysteine |

| 4 | S-(3-bromophenyl)-L-cysteine | Cysteine S-conjugate N-acetyltransferase (NAT) | N-Acetyl-S-(3-bromophenyl)-L-cysteine |

Stereochemical Considerations in Cysteine Conjugate Formation and Processing

Stereochemistry plays a critical role in the formation and processing of cysteine conjugates, including the biosynthesis of N-Acetyl-S-(3-bromophenyl)-L-cysteine. The enzymes involved in the mercapturic acid pathway often exhibit a high degree of stereoselectivity, which influences the structure and biological activity of the resulting metabolites. google.com

The initial building block for the cysteine portion of the final molecule is L-glutathione, which is composed of L-glutamate, L-cysteine, and glycine. Consequently, the cysteine moiety in the S-(3-bromophenyl)-L-cysteine conjugate retains the L-configuration. The enzymes responsible for processing the glutathione conjugate, namely γ-glutamyltransferase and dipeptidases, are specific for L-amino acids.

Furthermore, the Cysteine S-conjugate N-acetyltransferase (NAT) that catalyzes the final acetylation step is also specific for L-cysteine conjugates. nih.gov It does not acetylate free L-cysteine or other common L-amino acids at a significant rate, underscoring its specificity for S-substituted L-cysteine thioethers. nih.gov

The initial conjugation reaction catalyzed by glutathione S-transferases can also be stereoselective, particularly if the electrophilic xenobiotic metabolite contains a chiral center or if a new chiral center is formed upon conjugation. This enzymatic selectivity can lead to the preferential formation of one diastereomer over another. While the 3-bromophenyl group itself is not chiral, the principle of stereoselectivity is a fundamental aspect of the mercapturic acid pathway, ensuring the formation of specific stereoisomers for excretion. google.com

Advanced Analytical Methodologies for N Acetyl S 3 Bromophenyl L Cysteine

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating N-Acetyl-S-(3-bromophenyl)-L-cysteine from intricate mixtures prior to its quantification. The choice between liquid and gas chromatography hinges on the compound's physicochemical properties and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of mercapturic acids due to their polar and non-volatile nature. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for resolving N-Acetyl-S-(3-bromophenyl)-L-cysteine.

Detailed research findings indicate that C18 bonded silica (B1680970) columns are frequently employed for the separation of N-acetylcysteine and its derivatives. nih.gov The separation mechanism relies on the hydrophobic interactions between the stationary phase and the analyte. To enhance the retention of polar compounds like mercapturic acids, ion-pairing agents, such as octane-1-sulphonic acid, are often added to the mobile phase. ijper.org This approach increases the compound's affinity for the stationary phase, allowing for better separation from other polar matrix components. The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) or citrate) and an organic modifier like acetonitrile (B52724) or methanol, often run in a gradient elution program to achieve optimal resolution. ijper.orgsielc.com Detection is commonly performed using UV-Vis detectors, although fluorescence detectors can be used following derivatization for enhanced sensitivity. psu.eduajpp.in

| Parameter | Typical Condition | Purpose | Reference |

|---|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 3-5 µm) | Provides hydrophobic surface for analyte retention. | nih.govijper.org |

| Mobile Phase A | Aqueous Buffer (e.g., 0.01 M octane-1-sulphonic acid, pH 2.2) | Controls pH and provides ion-pairing agent for enhanced retention. | ijper.org |

| Mobile Phase B | Acetonitrile and/or Methanol | Organic modifier to elute the analyte from the column. | ijper.orgsielc.com |

| Elution Mode | Gradient | Optimizes separation of compounds with varying polarities. | ijper.org |

| Flow Rate | 0.8 - 1.2 mL/min | Standard flow for analytical scale columns. | nih.gov |

| Detection | UV-Vis (e.g., 210-254 nm) | General purpose detection for compounds with a chromophore. | ajpp.in |

Direct analysis of N-Acetyl-S-(3-bromophenyl)-L-cysteine by Gas Chromatography (GC) is not feasible due to its high polarity and low volatility. Therefore, a critical prerequisite for GC analysis is a chemical derivatization step to convert the analyte into a more volatile and thermally stable form. This typically involves the esterification of the carboxylic acid group (e.g., to its methyl or ethyl ester) and silylation of the N-acetyl group.

Once derivatized, the compound can be separated on a low- to mid-polarity capillary column, such as a DB-5 type. nih.gov The analysis is performed using a temperature program where the column temperature is gradually increased to facilitate the elution of the derivatized analyte. nih.gov For instance, a program might start at 100°C and ramp up to 280°C. nih.gov While GC can offer high-resolution separation, the necessity for derivatization adds complexity and potential for variability in the analytical workflow. GC is almost always coupled with mass spectrometry (GC-MS) for the detection of mercapturic acids, providing both quantification and structural information. nih.govnih.gov

Mass Spectrometric Detection and Structural Elucidation

Mass Spectrometry (MS) is the definitive technique for the detection of N-Acetyl-S-(3-bromophenyl)-L-cysteine, offering unparalleled sensitivity and specificity. When coupled with a chromatographic inlet, it provides robust quantification and confident structural identification.

The combination of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace-level quantification of mercapturic acids in complex biological samples. nih.govnih.gov This technique leverages the separation power of HPLC with the sensitive and selective detection capabilities of MS/MS. Electrospray ionization (ESI) is the most common ionization source, as it is a soft ionization technique suitable for polar, thermally labile molecules. nih.gov

LC-MS/MS methods for related mercapturic acids have demonstrated excellent sensitivity, with limits of detection (LOD) often in the low ng/mL or µg/L range. nih.govnih.gov The method's high selectivity is achieved by using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the target analyte is selected and fragmented, and a resulting unique product ion is monitored. nih.gov This process effectively filters out noise from matrix components, leading to a very high signal-to-noise ratio.

Tandem Mass Spectrometry (MS/MS) is crucial not only for quantification but also for the structural elucidation of N-Acetyl-S-(3-bromophenyl)-L-cysteine. By inducing fragmentation of the protonated molecule ([M+H]⁺) and analyzing the resulting fragment ions, a characteristic fragmentation pattern or "fingerprint" is obtained.

For N-Acetyl-S-(3-bromophenyl)-L-cysteine, the protonated molecule would have an isotopic doublet at m/z 348 and 350 due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br). Characteristic fragmentation pathways would include the neutral loss of water (-18 Da), the loss of the acetyl group (-43 Da), and cleavage of the cysteine backbone. These specific fragmentations provide a high degree of confidence in the compound's identification.

Furthermore, MS/MS is indispensable for differentiating between structural isomers, such as N-Acetyl-S-(2-bromophenyl)-L-cysteine and N-Acetyl-S-(4-bromophenyl)-L-cysteine. While these isomers would have identical parent mass ions, their fragmentation patterns or the relative abundance of their product ions may differ due to the different positions of the bromine atom on the phenyl ring, enabling their unambiguous identification and quantification.

| Parameter | Predicted m/z Value | Description |

|---|---|---|

| Precursor Ion [M+H]⁺ | 348.0 / 350.0 | Protonated molecule, showing the characteristic bromine isotopic pattern. |

| Product Ion 1 | 330.0 / 332.0 | Resulting from neutral loss of water ([M+H-H₂O]⁺). |

| Product Ion 2 | 288.0 / 290.0 | Resulting from loss of the acetyl group ([M+H-C₂H₃O]⁺). |

| Product Ion 3 | 187.9 / 189.9 | Represents the bromophenylthio ([C₆H₄BrS]⁺) fragment, a highly characteristic ion. |

Sample Preparation and Derivatization Strategies for Complex Biological Matrices

The analysis of N-Acetyl-S-(3-bromophenyl)-L-cysteine from biological matrices such as urine or plasma presents a significant challenge due to the presence of numerous interfering substances like proteins, salts, and other metabolites. ijper.orgmdpi.com An effective sample preparation strategy is therefore critical to remove these interferences, concentrate the analyte, and ensure the reliability and longevity of the analytical instrumentation.

For plasma or serum samples, the first step is typically protein precipitation. This is commonly achieved by adding a strong acid, such as trichloroacetic acid or perchloric acid, which denatures and precipitates the proteins, leaving the smaller analyte in the supernatant. nih.govnih.gov

For urine samples, which are generally cleaner but more dilute, a concentration and cleanup step using Solid-Phase Extraction (SPE) is often employed. nih.gov Given the properties of N-Acetyl-S-(3-bromophenyl)-L-cysteine, a reversed-phase sorbent (like C18) or a weak anion-exchange (WAX) sorbent could be effective. The WAX sorbent would retain the analyte via its negatively charged carboxylic acid group, allowing for the removal of neutral and basic interferences. The analyte is then eluted with an appropriate solvent. More advanced, automated methods may use online cleanup with restricted access material (RAM) columns, which directly inject the biological sample, retaining the analyte while larger molecules like proteins are washed away. nih.gov

As previously mentioned, derivatization is not typically required for LC-MS analysis but is an essential step in sample preparation for any GC-based methods to increase the analyte's volatility. nih.gov

Methodological Validation and Performance Characteristics for Analytical Rigor

The validation of an analytical method is a process that demonstrates its suitability for the intended purpose. For the analysis of mercapturic acids like N-acetyl-S-(3-bromophenyl)-L-cysteine, this involves a comprehensive evaluation of several performance characteristics to ensure the data generated is accurate, precise, and reliable. ajpp.inresearchgate.net International guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for performing method validation. insights.bio

Sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. This is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. uobaghdad.edu.iq For mercapturic acids, LC-MS/MS methods generally offer high sensitivity, with LODs often in the low µg/L or even ng/mL range. nih.govnih.gov

Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte and calculating the percentage of the analyte recovered. insights.bio For the analysis of mercapturic acids in urine, accuracy is demonstrated by recovery values typically expected to be within a range of 90-110%. nih.gov

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). insights.bio For the analysis of mercapturic acids, acceptable precision is generally indicated by an RSD of less than 15%. nih.govdaneshyari.com

Table 1: Illustrative Sensitivity, Accuracy, and Precision Data for Analytically Similar Mercapturic Acids

| Compound | Method | Matrix | LOD | LOQ | Accuracy (% Recovery) | Precision (% RSD) | Reference |

| S-Phenylmercapturic acid (SPMA) | HPLC-PDA | Urine | 0.126 µg/mL | 0.38 µg/mL | 97.2% | <5% | uobaghdad.edu.iq |

| S-Benzylmercapturic acid (SBMA) | HPLC-MS/MS | Urine | 0.2 ng/mL | - | 99-110% | <5.3% | nih.gov |

| N-acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) | LC-MS/MS | Urine | - | 1 µg/L | 91-104% | 2.4-14.5% | daneshyari.com |

| N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine (CHEMA) | LC-MS/MS | Urine | - | 1 µg/L | 94-100% | 2.6-8.0% | daneshyari.com |

This table presents data from studies on compounds structurally related to N-Acetyl-S-(3-bromophenyl)-L-Cysteine to illustrate typical performance characteristics of analytical methods for mercapturic acids.

Assessment of Specificity, Linearity, and Robustness

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. labrulez.com In HPLC, specificity is demonstrated by the separation of the analyte peak from other peaks. In LC-MS/MS, specificity is further enhanced by monitoring specific precursor-to-product ion transitions.

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The linearity is typically evaluated by linear regression analysis of a series of calibration standards. The correlation coefficient (r) or the coefficient of determination (r²) is used to assess the quality of the linear fit, with values close to 1.00 indicating excellent linearity. insights.bio

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ajpp.in For an HPLC method, robustness can be assessed by intentionally varying parameters such as the pH of the mobile phase, the mobile phase composition, the column temperature, and the flow rate, and observing the effect on the analytical results. researchgate.net

Table 2: Illustrative Specificity, Linearity, and Robustness Data for Analytically Similar Mercapturic Acids

| Compound | Method | Linearity Range | Correlation Coefficient (r or r²) | Robustness Assessment | Specificity | Reference |

| S-Phenylmercapturic acid (SPMA) | HPLC-PDA | 0.5-20 µg/mL | Not Specified | Not Specified | No interference from endogenous urine components | uobaghdad.edu.iq |

| S-Benzylmercapturic acid (SBMA) | HPLC-MS/MS | Not Specified | Not Specified | Evaluated for ion suppression | High due to specific MS/MS transitions | nih.gov |

| Phenylmercapturic acid, Benzylmercapturic acid, o-Methylbenzyl mercapturic acid | HPLC-MS/MS | Not Specified | Meets validation criteria | Not Specified | High | nih.gov |

| N-Acetyl-L-cysteine (NAC) | RP-HPLC | 10-50 µg/mL | r = 1 | RSD < 4% for variations in mobile phase composition and pH | No interference from excipients | researchgate.net |

This table presents data from studies on compounds structurally related to N-Acetyl-S-(3-bromophenyl)-L-Cysteine to illustrate typical performance characteristics of analytical methods for mercapturic acids.

Mechanistic Investigations of N Acetyl S 3 Bromophenyl L Cysteine Interactions

Biochemical Pathway Interplay and Intracellular Metabolic Fates

The metabolic journey of N-acetyl-S-(3-bromophenyl)-L-cysteine is intrinsically linked to the cellular systems designed to handle foreign compounds, particularly the glutathione (B108866) conjugation system.

The biosynthesis of N-acetyl-S-(3-bromophenyl)-L-cysteine directly impacts glutathione (GSH) homeostasis. GSH, a tripeptide composed of glutamate, cysteine, and glycine (B1666218), is the most abundant non-protein thiol in cells and plays a critical role in antioxidant defense and detoxification. The initial and committing step in the formation of any mercapturic acid is the conjugation of the electrophilic xenobiotic (in this case, an activated form of bromobenzene) with the thiol group of GSH. tandfonline.com

This conjugation reaction, catalyzed by glutathione S-transferases (GSTs), consumes GSH, leading to a temporary depletion of the intracellular glutathione pool. A significant depletion of GSH can disrupt the cellular redox balance, rendering cells more susceptible to oxidative stress.

The body compensates for this depletion by synthesizing new GSH. The availability of L-cysteine is the rate-limiting step in GSH synthesis. nih.gov The parent compound structure, N-acetyl-L-cysteine (NAC), is a well-known precursor for L-cysteine and is often used to replenish intracellular GSH levels. nih.govyoutube.com However, the S-substituted N-acetyl-L-cysteine metabolite itself is generally considered an end-product destined for excretion and does not directly contribute to cysteine pools for GSH resynthesis. Its formation is a marker of GSH consumption. Studies on bromobenzene-treated rats have shown the presence of various bromophenylmercapturic acids in urine, confirming this metabolic pathway in vivo. nih.govnih.gov

Table 1: Key Components in the Interaction with Glutathione Homeostasis

| Component | Role in the Pathway of N-acetyl-S-(3-bromophenyl)-L-cysteine |

| Glutathione (GSH) | Endogenous antioxidant that is consumed during the initial conjugation with the bromobenzene metabolite. |

| Glutathione S-Transferases (GSTs) | Enzymes that catalyze the conjugation of GSH to the electrophilic xenobiotic. |

| L-Cysteine | The rate-limiting amino acid for the resynthesis of GSH to replenish cellular pools. |

| N-acetyl-S-(3-bromophenyl)-L-cysteine | The final mercapturic acid metabolite, indicating the consumption of one molecule of GSH. |

Mercapturic acids like N-acetyl-S-(3-bromophenyl)-L-cysteine are polar, water-soluble compounds that are efficiently eliminated from the body, primarily via urine. tandfonline.comwikipedia.org The kidneys play a crucial role in this process through a combination of glomerular filtration and active tubular secretion. unil.ch

Several families of transporters located in the proximal tubule cells of the kidney are responsible for the active secretion of mercapturic acids from the blood into the urine. nih.gov These transporters include organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs), which recognize the anionic nature of these metabolites at physiological pH. unil.ch The transport of mercapturates into the renal proximal-tubular cells from the circulation is thought to be handled by anion transport systems on the basolateral surface, which can be sensitive to inhibitors like probenecid. researchgate.net Once inside the tubular cells, other transporters, likely from the MRP family on the apical membrane, facilitate their efflux into the tubular lumen for excretion. unil.ch

The efficient renal clearance of N-acetyl-S-(3-bromophenyl)-L-cysteine is a critical step in the detoxification process, preventing the accumulation of the parent xenobiotic or its reactive intermediates. nih.gov

Computational Chemistry and Molecular Modeling Insights

While direct experimental studies on the molecular dynamics of N-acetyl-S-(3-bromophenyl)-L-cysteine are limited, computational methods provide valuable insights into its structure, stability, and potential interactions. These insights are often extrapolated from studies on the parent molecule, N-acetyl-L-cysteine (NAC).

Computational studies, such as those using density functional theory (DFT), can model the structural and electronic properties of molecules. mdpi.com For N-acetyl-L-cysteine, such studies have helped to understand its conformational possibilities and the reactivity of its thiol group. researchgate.netrsc.org

The introduction of the S-(3-bromophenyl) group significantly alters the molecule's properties compared to NAC:

Electronic Effects: The aromatic ring and the electronegative bromine atom modify the electron density across the molecule. This can affect the reactivity of the thioether bond and the acidity of the carboxylic acid group.

Lipophilicity: The addition of the bromophenyl moiety increases the lipophilicity of the molecule compared to NAC, which could influence its interaction with biological membranes and transport proteins.

Quantum chemical analyses of related molecules suggest that the molecule would possess a significant dipole moment, allowing for electrostatic interactions with biological targets. mdpi.com

Table 2: Predicted Physicochemical Properties Comparison

| Property | N-acetyl-L-cysteine (Parent) | N-acetyl-S-(3-bromophenyl)-L-cysteine (Predicted Influence of Substituent) |

| Molecular Weight | 163.2 g/mol nih.gov | Increased |

| Lipophilicity (LogP) | Low nih.gov | Significantly Increased |

| Steric Profile | Small, flexible | Bulky, more rigid due to the aromatic ring |

| Reactivity | Dominated by the free thiol (-SH) group | Dominated by the thioether bond and aromatic ring properties |

Molecular modeling can be used to predict how N-acetyl-S-(3-bromophenyl)-L-cysteine might interact with enzymes, such as the renal transporters responsible for its excretion or any enzymes that might further metabolize it.

Docking studies could theoretically be performed to model the binding of N-acetyl-S-(3-bromophenyl)-L-cysteine into the active sites of human OATs or MRPs. Such models would likely show interactions between the carboxylate group of the metabolite and positively charged residues (e.g., arginine, lysine) in the transporter's binding pocket, a common feature for the recognition of organic anions. tandfonline.com The bromophenyl group would likely engage in hydrophobic or van der Waals interactions with nonpolar residues within the binding site. The specific position of the bromine atom (meta) would dictate the precise geometry of these interactions.

Academic Research Applications and Future Perspectives

Contribution to In Vitro Xenobiotic Metabolism Studies

L-Cysteine, N-acetyl-S-(3-bromophenyl)- is instrumental in laboratory studies designed to understand how foreign chemicals (xenobiotics) are processed by living organisms. As a downstream metabolite of bromobenzene, its detection and quantification help delineate the complex biochemical reactions involved in detoxification.

Elucidation of Species-Specific Metabolic Pathways in Experimental Models (e.g., rat vs. guinea pig)

The metabolism of bromobenzene, the precursor to N-acetyl-S-(3-bromophenyl)-L-cysteine, exhibits notable differences between experimental animal models, particularly rats and guinea pigs. nih.gov These variations highlight species-specific differences in the enzymatic pathways responsible for detoxification. nih.gov

In studies comparing the metabolic profiles of rats and guinea pigs exposed to bromobenzene, distinct patterns in the formation of acidic bivalent sulfur metabolites have been observed. nih.gov In rats, the primary acidic metabolites identified in urine are a mercapturic acid (like N-acetyl-S-(bromophenyl)-L-cysteine) and premercapturic acids. nih.gov In contrast, guinea pigs excrete different acidic metabolites, including a mercaptoacetate, a mercaptolactate, and a mercapturate. nih.gov This divergence points to fundamental differences in the acetylation and deacetylation processes of cysteine conjugates between the two species. nih.gov

Further distinctions are seen in the formation of other metabolites. For instance, 3-bromophenol (B21344) is the major monohydric phenolic metabolite in guinea pigs at both low and high doses, whereas in rats, 3-bromophenol and 4-bromophenol (B116583) are produced in roughly equal amounts. nih.gov These species-dependent metabolic routes are crucial for extrapolating toxicological data from animal models to humans.

| Metabolic Feature | Rat | Guinea Pig |

|---|---|---|

| Primary Acidic Metabolites | Mercapturic acid, Premercapturic acids | Mercaptoacetate, Mercaptolactate, Mercapturate |

| Indicated Enzymatic Difference | Acetylation/deacetylation of cysteine conjugates | |

| Major Monohydric Phenolic Metabolite(s) | 3-bromophenol and 4-bromophenol (approx. equal amounts) | 3-bromophenol |

| Methylthio Metabolites | Di(methylthio)dihydroxytetrahydrobromobenzene | Methylthio analogs of dihydrodiols |

Application in Studies of Conjugation and Excretion Mechanisms

The formation of N-acetyl-S-(3-bromophenyl)-L-cysteine is a classic example of the mercapturic acid pathway, a major mechanism for the detoxification of electrophilic compounds. nih.gov This pathway begins with the conjugation of the electrophilic xenobiotic, or its reactive metabolite, with the endogenous antioxidant glutathione (B108866) (GSH). nih.gov This initial step is a critical detoxification reaction that prevents the reactive molecule from damaging cellular components like proteins and DNA. nih.gov

Following the formation of the glutathione S-conjugate, sequential enzymatic reactions remove the glutamyl and glycine (B1666218) portions, yielding a cysteine-S-conjugate. nih.gov The final step is the N-acetylation of this cysteine conjugate in the kidney to form the mercapturic acid, which is a water-soluble compound that can be readily excreted in the urine. nih.govchemrxiv.org The study of metabolites like N-acetyl-S-(3-bromophenyl)-L-cysteine allows researchers to investigate the efficiency of these conjugation and excretion systems, including the function of specific transporters like the renal basolateral organic anion transporter-1 (Oat1), which is involved in eliminating mercapturic acids from the bloodstream into the kidney. sruc.ac.uk

Role in Biomonitoring Methodologies for Environmental Exposure Assessment

Mercapturic acids are valuable tools in the field of biomonitoring, which assesses human exposure to chemicals by measuring the toxicants or their metabolites in biological samples. mdpi.com This approach provides a measure of an individual's internal dose, accounting for all routes of exposure and variations in metabolism. nih.gov

Development of Mercapturic Acid Biomarkers for Environmental Chemicals

The measurement of urinary mercapturic acids provides specific and reliable biomarkers of exposure to their parent compounds. nih.govnih.gov For example, N-acetyl-S-phenyl-L-cysteine (SPMA) is a recognized biomarker for benzene (B151609) exposure. mdpi.com Similarly, the detection of N-acetyl-S-(3-bromophenyl)-L-cysteine in urine would serve as a specific biomarker for exposure to bromobenzene. The development of sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), has enabled the precise quantification of these biomarkers even at low exposure levels. nih.govchemrxiv.org This allows for accurate assessment of exposure in both occupational and general environmental settings. nih.gov

Integration into Comprehensive Mercapturomic Profiling

Recent advancements have moved beyond single-biomarker analysis to a more holistic approach known as mercapturomic profiling. chemrxiv.org This technique involves the global, untargeted analysis of all mercapturic acids in a urine sample to create a comprehensive profile of an individual's exposure to a wide range of electrophilic chemicals. chemrxiv.org In this context, N-acetyl-S-(3-bromophenyl)-L-cysteine would be one of many mercapturic acids identified in the profile of an individual exposed to bromobenzene. chemrxiv.org This "mercapturome" can reveal co-exposures to various chemicals and provide a more complete picture of an individual's chemical exposure landscape, which is crucial for understanding complex environment-related health issues. chemrxiv.org

Emerging Research Avenues and Methodological Advancements

The field of xenobiotic metabolism and biomonitoring is continually evolving. A key area of advancement is the refinement of analytical techniques. The use of integrated library-guided analysis in conjunction with LC-MS allows for more efficient and accurate profiling of mercapturic acids. chemrxiv.org

Furthermore, research into the bioavailability and pharmacokinetic properties of N-acetyl-L-cysteine (NAC) derivatives is an emerging avenue. For example, N-acetylcysteine ethyl ester (NACET) has been developed as a more lipophilic and cell-permeable form of NAC, leading to better bioavailability. mdpi.comresearchgate.net While this research focuses on NAC as a therapeutic agent, the principles of modifying chemical structures to improve absorption and cellular uptake could potentially be applied to the study of specific mercapturic acids if needed for specialized research applications. Such methodological advancements may open new doors for investigating the cellular processing and biological activity of specific xenobiotic metabolites like L-Cysteine, N-acetyl-S-(3-bromophenyl)-.

Exploration of High-Throughput Screening and Untargeted Metabolomics Approaches

The unique structure of L-Cysteine, N-acetyl-S-(3-bromophenyl)-, a derivative of the widely studied N-acetylcysteine (NAC), positions it as a valuable tool in several advanced research methodologies. nih.govnih.gov Its potential applications in high-throughput screening (HTS) and untargeted metabolomics are of particular interest to the scientific community.

High-throughput screening strategies are essential for the rapid identification of bioactive compounds. In the context of cysteine-targeting covalent inhibitors, HTS methodologies that utilize techniques like liquid chromatography-mass spectrometry (LC-MS/MS) can be adapted to screen for interactions involving L-Cysteine, N-acetyl-S-(3-bromophenyl)-. A database-assisted LC-MS/MS approach, for instance, could be developed to specifically detect the formation of adducts with this compound. nih.gov This would involve establishing an in-house database with the predicted precursor ions of possible cysteine-adducts based on covalent binding mechanisms. nih.gov By selecting for substrate-independent product ions derived from the N-acetyl-cysteine moiety, a sensitive and broadly applicable screening method can be achieved. nih.gov This would enable the screening of large chemical libraries for compounds that covalently bind to the cysteine residue of L-Cysteine, N-acetyl-S-(3-bromophenyl)-, thereby identifying potential covalent inhibitors with diverse structures. nih.govnih.gov

Untargeted metabolomics, which aims to comprehensively measure all small molecules in a biological system, offers another avenue for exploring the biological significance of L-Cysteine, N-acetyl-S-(3-bromophenyl)-. researchgate.netsemanticscholar.org Longitudinal untargeted metabolomics profiling could be employed to study the metabolic effects of introducing this compound into cellular or animal models. kcl.ac.uknih.gov By comparing the metabolic profiles before and after administration, researchers can identify metabolic pathways that are significantly altered. nih.gov This approach has been successfully used to compare the metabolic responses to NAC and cysteine, revealing insights into amino acid, lipid, and nicotinamide (B372718) metabolism. nih.gov Similar studies with L-Cysteine, N-acetyl-S-(3-bromophenyl)- could elucidate its unique impact on cellular metabolism and potentially uncover novel biomarkers or therapeutic targets. nih.gov

Interactive Table: Potential High-Throughput Screening Parameters for L-Cysteine, N-acetyl-S-(3-bromophenyl)-

| Parameter | Description | Relevance |

|---|---|---|

| Assay Format | Cell-free or cell-based assay | To assess direct chemical reactivity or cellular effects. |

| Detection Method | LC-MS/MS, Fluorescence Resonance Energy Transfer (FRET) | For sensitive and specific detection of covalent adduct formation. nih.govresearchgate.net |

| Compound Library | Diverse small molecules, electrophiles | To identify a broad range of potential covalent binders. nih.gov |

| Target | Recombinant proteins, cellular lysates | To investigate interactions with specific proteins or the entire proteome. |

Advanced Spectroscopic and Imaging Techniques for Localization and Fate Studies

Understanding the subcellular localization and metabolic fate of L-Cysteine, N-acetyl-S-(3-bromophenyl)- is crucial for elucidating its mechanism of action. Advanced spectroscopic and imaging techniques provide the necessary tools for these investigations.

Spectroscopic methods are powerful for the determination and characterization of cysteine-containing compounds. myfoodresearch.com Techniques such as Raman spectroscopy and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy could be utilized for the chemical analysis of L-Cysteine, N-acetyl-S-(3-bromophenyl)-. myfoodresearch.com These methods are advantageous due to their robustness and minimal sample preparation requirements. myfoodresearch.com Furthermore, kinetic spectrophotometric methods, which have been developed for the determination of NAC, could be adapted to quantify L-Cysteine, N-acetyl-S-(3-bromophenyl)- in various samples. semanticscholar.orgnih.gov These methods are often based on redox-complexation reactions that result in a measurable color change. nih.govresearchgate.net

For localization studies, imaging techniques are indispensable. While direct imaging of small molecules like L-Cysteine, N-acetyl-S-(3-bromophenyl)- at the subcellular level is challenging, innovative approaches are being developed. For instance, magnetic resonance imaging (MRI) could potentially be used to monitor the spatial distribution of this compound if it is loaded onto magnetic nanoparticles. mdpi.com This technique has been explored for tracking the distribution of NAC in the lungs. mdpi.com Another approach could involve the development of fluorescently labeled analogs of L-Cysteine, N-acetyl-S-(3-bromophenyl)- that would allow for its visualization within cells using advanced microscopy techniques.

Interactive Table: Advanced Analytical Techniques for Studying L-Cysteine, N-acetyl-S-(3-bromophenyl)-

| Technique | Application | Potential Insights |

|---|---|---|

| Raman Spectroscopy | Chemical fingerprinting | Structural confirmation and identification in complex mixtures. myfoodresearch.com |

| ATR-FTIR Spectroscopy | Functional group analysis | Information on the chemical bonds and structure of the compound. myfoodresearch.com |

| Kinetic Spectrophotometry | Quantification | Measurement of concentration in biological and pharmaceutical samples. semanticscholar.orgnih.gov |

| Magnetic Resonance Imaging (MRI) | In vivo distribution | Visualization of the compound's localization in tissues (with nanoparticle conjugation). mdpi.com |

| Fluorescence Microscopy | Subcellular localization | Tracking the compound's movement and accumulation within cells (with fluorescent labeling). |

Q & A

Q. Answer :

- In Vivo Studies : Administer the compound to animal models (e.g., rodents) and collect timed urine/blood samples. Use stable isotope labeling (e.g., C-bromophenyl precursors) to track metabolic fate .

- In Vitro Systems : Incubate the compound with liver microsomes or recombinant enzymes (e.g., CYP450 isoforms, glutathione-S-transferases) to identify phase I/II metabolites .

- Data Analysis : Combine high-resolution MS (HRMS) with metabolomic software (e.g., XCMS Online) to map potential pathways, such as dehalogenation or conjugation reactions .

Case Study : For N-acetyl-S-(dichlorovinyl)-L-cysteine, transport studies in renal proximal tubule cells revealed carrier-mediated uptake, suggesting similar mechanisms for brominated analogs .

Advanced: How should contradictory biomarker data (e.g., unexpected metabolite concentrations in exposure studies) be resolved?

Answer :

Contradictions often arise from variable exposure sources, metabolic polymorphisms, or analytical interferences. Mitigation strategies include:

- Source Verification : Correlate metabolite levels with environmental/occupational exposure data (e.g., air monitoring for brominated VOCs) .

- Cohort Stratification : Subdivide populations by age, genetics (e.g., GST polymorphisms), or co-exposures (e.g., tobacco use) to identify confounding factors .

- Method Refinement : Reanalyze samples using orthogonal techniques (e.g., GC-MS vs. LC-MS/MS) to rule out false positives/negatives. For example, CMEMA discrepancies in vapers were linked to alternative metabolomic routes requiring isotopic tracer validation .

Advanced: What comparative reactivity studies are critical for assessing the stability of brominated vs. chlorinated mercapturic acids?

Q. Answer :

- Hydrolytic Stability : Compare degradation rates of brominated and chlorinated analogs in simulated physiological buffers (pH 7.4, 37°C). Bromine’s larger atomic radius may increase susceptibility to nucleophilic attack .

- Oxidative Stress Assays : Evaluate compound behavior under oxidative conditions (e.g., HO exposure). Brominated derivatives may generate reactive brominated quinones, analogous to chlorinated metabolites linked to nephrotoxicity .

- Computational Modeling : Use DFT calculations to compare bond dissociation energies (e.g., C-Br vs. C-Cl) and predict reactivity trends .

Advanced: How can researchers address challenges in structural characterization of regioisomeric mercapturic acids?

Q. Answer :

- Synthetic Controls : Prepare and isolate regioisomeric standards (e.g., N-acetyl-S-[1-(3-bromophenyl)] vs. N-acetyl-S-[2-(3-bromophenyl)] derivatives) using regioselective epoxide ring-opening reactions .

- Advanced Spectrometry : Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, H-C correlations differentiate between α- and β-carbon attachments in hydroxyethyl groups .

- Crystallography : If crystals are obtainable, X-ray diffraction provides unambiguous confirmation of regiochemistry, as demonstrated for bromophenyl ether derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.